N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride is a structurally complex small molecule featuring a pyrazole core substituted with dimethyl groups at positions 1 and 3. The pyrazole ring is further functionalized with a carboxamide linkage to a 4-chlorobenzo[d]thiazol-2-yl moiety and a 3-morpholinopropyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2S.ClH/c1-14-13-16(23-24(14)2)19(27)26(8-4-7-25-9-11-28-12-10-25)20-22-18-15(21)5-3-6-17(18)29-20;/h3,5-6,13H,4,7-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTDDUCKEWWBJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response as they catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. The compound has been shown to have weak COX-1 inhibitory activity and excellent COX-2 selectivity index values.
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the COX enzymes. This inhibition disrupts the production of prostaglandins, which are involved in mediating inflammation, pain, and fever. By inhibiting this pathway, the compound can reduce these symptoms.
Result of Action
The result of the compound’s action is a reduction in the inflammatory response. It achieves this by inhibiting the production of prostaglandins through the inhibition of COX enzymes. This leads to a decrease in inflammation, pain, and fever.
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of a chlorobenzo[d]thiazole moiety enhances its pharmacological profile. The molecular formula is C₁₈H₂₃ClN₄O₂S, and it has unique properties that contribute to its biological efficacy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those containing the benzo[d]thiazole moiety. This compound has shown promising results against various bacterial strains. For instance, it was tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects similar to established antibiotics .
Anticancer Potential
The compound has been evaluated for its anticancer properties. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells. A study reported that compounds with similar structures exhibited cytotoxic effects on pancreatic cancer cell lines, suggesting that this compound may also possess anticancer activity . The mechanism of action is believed to involve the modulation of signaling pathways related to cell proliferation and survival.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, there is evidence suggesting anti-inflammatory properties. Compounds with similar structural features have been shown to inhibit pro-inflammatory cytokines, which could position this compound as a candidate for treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values indicated that the compound was effective at lower concentrations than traditional antibiotics, showcasing its potential as a new antimicrobial agent .
Case Study 2: Anticancer Activity
A recent investigation assessed the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results showed that the compound induced apoptosis via caspase activation and altered mitochondrial membrane potential, leading to cell death in a dose-dependent manner .
Data Tables
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of benzothiazole derivatives with pyrazole and morpholine. The synthesis typically involves:
- Formation of the benzothiazole moiety : This can be achieved through reactions involving thiourea and appropriate aromatic aldehydes.
- Pyrazole formation : Pyrazoles are synthesized via cyclization reactions involving hydrazines and carbonyl compounds.
- Final coupling : The final product is obtained by coupling the morpholine derivative with the pyrazole-3-carboxamide.
The structural integrity of the compound is confirmed through various spectroscopic techniques such as NMR and IR spectroscopy, which verify the presence of characteristic functional groups.
Antimicrobial Activity
Research has shown that compounds similar to N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide exhibit promising antimicrobial properties. For instance:
- Antibacterial Studies : Compounds with similar benzothiazole structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study indicated that derivatives showed efficacy against pathogens like E. coli and S. aureus .
Anticancer Properties
The compound's potential as an anticancer agent has been explored extensively:
- Cell Proliferation Inhibition : In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells . The mechanism often involves inducing apoptosis and disrupting cell cycle progression.
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between the compound and target proteins involved in cancer progression, suggesting a potential mechanism for its anticancer activity .
Therapeutic Potential
The therapeutic applications of N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride extend beyond antimicrobial and anticancer activities:
- Anti-inflammatory Effects : Preliminary studies suggest that similar compounds may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Neuroprotective Effects : Emerging research indicates potential neuroprotective effects, which could be beneficial in neurodegenerative disorders .
Case Studies and Research Findings
Several case studies highlight the effectiveness of compounds based on the benzothiazole-pyrazole framework:
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with pyrazole-based derivatives and related heterocycles, focusing on structural features, synthesis, and physicochemical properties.
Structural and Functional Group Analysis
- Target Compound :
- Core : 1,5-dimethylpyrazole.
- Substituents :
- 4-Chlorobenzo[d]thiazol-2-yl (electron-withdrawing, aromatic).
- 3-Morpholinopropyl (tertiary amine, enhances solubility as hydrochloride). Molecular Weight: ~427 g/mol (estimated).
- Analog 1: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) : Core: Pyrazole with phenyl and cyano groups. Substituents: Chlorine at position 5, methyl at position 3. Molecular Weight: 403.1 g/mol. Key Difference: Lacks the benzo[d]thiazole and morpholine groups, reducing solubility and electronic complexity.
Analog 2 : 4-chloro-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide (CAS 515829-87-5) :
- Core : 1,5-dimethylpyrazole.
- Substituents : 4-Methylthiazole (simpler heterocycle vs. benzo[d]thiazole).
- Molecular Weight : 270.74 g/mol.
- Key Difference : Smaller molecular size and absence of morpholine group limit pharmacokinetic versatility.
Physicochemical Properties
Hypothetical Pharmacological Insights
- The benzo[d]thiazole group in the target compound may improve binding to hydrophobic enzyme pockets compared to phenyl or thiazole groups in analogs .
- The morpholinopropyl group likely enhances blood-brain barrier penetration relative to simpler alkyl chains .
- Chlorine substituents in all compounds may contribute to metabolic stability by reducing oxidative degradation .
Research Findings and Implications
Synthetic Efficiency : The target compound’s structural complexity may result in lower yields compared to simpler analogs like 3a (68% yield) due to multi-step functionalization .
Solubility Optimization : The hydrochloride salt form addresses solubility limitations observed in neutral pyrazole derivatives .
Bioactivity Potential: While direct activity data are unavailable, the combination of a benzo[d]thiazole (common in anticancer agents) and morpholine (seen in CNS drugs) suggests dual therapeutic applications .
Preparation Methods
Synthesis of 1,5-Dimethyl-1H-Pyrazole-3-Carboxylic Acid
Method : Knorr pyrazole synthesis using β-keto ester and methylhydrazine.
Preparation of 4-Chlorobenzo[d]thiazol-2-Amine
Method : Cyclization of 2-amino-4-chlorothiophenol with cyanogen bromide.
Amide Coupling: Pyrazole-3-Carboxylic Acid to Benzothiazol-2-Amine
N-Alkylation with 3-Morpholinopropyl Chloride
Hydrochloride Salt Formation
Method : Treatment with HCl gas in EtOAc.
- Procedure : Free base dissolved in EtOAc, bubbled with HCl gas (0°C, 1 h).
- Yield : >95% after filtration.
- Key Data :
Analytical Validation and Spectral Characterization
Spectroscopic Confirmation
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC) | Key Impurities |
|---|---|---|---|
| 2.1 | 85 | 98.5% | Unreacted β-keto ester |
| 2.2 | 73 | 97.2% | Over-cyclized byproducts |
| 2.3 | 88 | 99.1% | Residual EDCl/HOBt |
| 2.4 | 70 | 96.8% | Dialkylated product |
| 2.5 | 95 | 99.9% | — |
Comparative Analysis of Alternative Routes
One-Pot Amide Coupling and Alkylation
Q & A
Basic: What are the key synthetic strategies and optimization parameters for synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the benzo[d]thiazole core followed by sequential coupling of the pyrazole and morpholinopropyl groups. Critical optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution reactions between intermediates.
- Temperature control : Reactions often require elevated temperatures (60–100°C) to overcome activation barriers, particularly for amide bond formation.
- Catalyst use : Base catalysts (e.g., KCO) improve yields in substitution reactions .
- Statistical Design of Experiments (DoE) : Use fractional factorial designs to systematically vary parameters (e.g., molar ratios, reaction time) and identify optimal conditions with minimal trials .
Advanced: How can computational methods enhance reaction design and mechanistic understanding for this compound?
Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental data to:
- Predict reaction pathways : Map energy profiles for key steps like cyclization or substitution, identifying rate-limiting barriers .
- Optimize transition states : Adjust substituents (e.g., chloro vs. nitro groups) to stabilize intermediates and improve yields.
- Validate mechanisms : Compare computed vibrational spectra (IR) with experimental data to confirm intermediate structures .
For example, ICReDD’s hybrid computational-experimental framework reduces trial-and-error by prioritizing reaction conditions predicted to maximize selectivity .
Basic: What analytical techniques are essential for characterizing structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the pyrazole and benzo[d]thiazole moieties.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) and detect byproducts from incomplete substitutions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 487.35 g/mol) and detects halogen isotopic patterns .
- X-ray Crystallography : Resolve ambiguous stereochemistry in morpholinopropyl side chains, if crystals are obtainable .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?
Methodological Answer:
- Control for experimental variables : Standardize assay conditions (e.g., cell line passage number, incubation time) to minimize variability .
- Cross-validate with orthogonal assays : Compare enzyme inhibition results with cellular viability assays (e.g., MTT) to distinguish target-specific effects from cytotoxicity .
- Leverage structural analogs : Test derivatives (e.g., nitro vs. methyl substituents) to identify pharmacophore contributions to activity discrepancies .
- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data across studies and assess significance of outliers .
Advanced: What methodologies are effective for elucidating the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled inhibitors) to quantify receptor occupancy in real time .
- Proteomics : Perform pull-down assays with immobilized compound analogs to identify interacting proteins .
- Gene knockout models : CRISPR/Cas9-mediated deletion of putative targets (e.g., kinases) validates specificity in cellular assays .
- Molecular docking : Screen against protein databases (e.g., PDB) to prioritize targets for experimental validation, focusing on morpholine and pyrazole interactions .
Basic: How is the compound’s solubility and formulation stability assessed for in vivo studies?
Methodological Answer:
- Solubility screening : Test in buffered solutions (pH 1.2–7.4) and co-solvents (e.g., PEG-400) to identify optimal vehicles .
- Accelerated stability studies : Store formulations at 25°C/60% RH and 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Lyophilization : Improve long-term stability by converting hydrochloride salts to free bases for lyophilized powders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
